molecular formula C13H20ClNO B13957104 1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl- CAS No. 53207-40-2

1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl-

Cat. No.: B13957104
CAS No.: 53207-40-2
M. Wt: 241.76 g/mol
InChI Key: RLJUAVMAXZAJMY-UHFFFAOYSA-N
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Description

4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is an organic compound that features a benzyl alcohol group substituted with a chlorine atom and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol typically involves the reaction of 4-chlorobenzyl chloride with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the dimethylaminoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzaldehyde or 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzoic acid.

    Reduction: Formation of 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzene.

    Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylaminoethyl group can enhance its ability to interact with biological membranes and proteins, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl alcohol: Lacks the dimethylaminoethyl group, resulting in different chemical and biological properties.

    4-Chloro-alpha-[1,1-dimethyl-2-(methylamino)ethyl]benzyl alcohol: Similar structure but with a methylamino group instead of a dimethylamino group.

    4-Chloro-alpha-[1,1-dimethyl-2-(ethylamino)ethyl]benzyl alcohol: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is unique due to the presence of both the chlorine atom and the dimethylaminoethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

53207-40-2

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C13H20ClNO/c1-13(2,9-15(3)4)12(16)10-5-7-11(14)8-6-10/h5-8,12,16H,9H2,1-4H3

InChI Key

RLJUAVMAXZAJMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C)C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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